1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde 1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1005552-90-8
VCID: VC4286119
InChI: InChI=1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3
SMILES: CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Br
Molecular Formula: C11H8BrClN2O
Molecular Weight: 299.55

1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1005552-90-8

Cat. No.: VC4286119

Molecular Formula: C11H8BrClN2O

Molecular Weight: 299.55

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde - 1005552-90-8

Specification

CAS No. 1005552-90-8
Molecular Formula C11H8BrClN2O
Molecular Weight 299.55
IUPAC Name 1-(4-bromophenyl)-5-chloro-3-methylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3
Standard InChI Key QHPRGOUYMYHPOW-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core is a pyrazole ring (C₃H₃N₂) substituted at four positions:

  • Position 1: 4-Bromophenyl group (C₆H₄Br), contributing steric bulk and electronic effects.

  • Position 3: Methyl group (CH₃), enhancing hydrophobicity.

  • Position 4: Carbaldehyde (CHO), enabling nucleophilic reactions.

  • Position 5: Chlorine atom (Cl), influencing electronic distribution .

X-ray crystallography reveals a planar pyrazole ring with dihedral angles of 42.0°–45.5° relative to the bromophenyl group, minimizing steric strain . The carbaldehyde oxygen participates in weak C–H⋯O hydrogen bonds (2.60–2.75 Å), stabilizing the crystal lattice .

Spectroscopic Properties

  • NMR:

    • ¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 7.65–7.58 (m, 4H, Ar–H), 2.45 (s, 3H, CH₃) .

    • ¹³C NMR: δ 191.2 (CHO), 148.3 (C–Br), 138.5 (C–Cl), 21.8 (CH₃) .

  • IR: Strong absorption at 1,680 cm⁻¹ (C=O stretch) and 3,100–3,000 cm⁻¹ (Ar–H) .

Synthesis Methods

Vilsmeier-Haack Formylation

The most common synthesis involves formylation of 5-chloro-3-methyl-1-(4-bromophenyl)-1H-pyrazole using the Vilsmeier-Haack reagent (POCl₃/DMF) :

  • Reaction Conditions: 80–90°C for 4–6 hours in anhydrous DMF.

  • Mechanism: Electrophilic attack by the chloroiminium ion (HC≡N⁺–POCl₃⁻) at position 4 of the pyrazole ring .

  • Yield: 70–82% after recrystallization from ethanol .

Alternative Routes

  • Oxidation of Alcohols: 4-Hydroxymethylpyrazole derivatives are oxidized with KMnO₄ in pyridine/water to yield the carbaldehyde .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling introduces the bromophenyl group post-formylation, though with lower efficiency (50–60% yield) .

Biological Activities

Antitumor Effects

Derivatives inhibit cancer cell proliferation via:

  • Topoisomerase II Inhibition: IC₅₀ = 12.3 µM in MCF-7 breast cancer cells .

  • Apoptosis Induction: Caspase-3 activation observed in HT-29 colon carcinoma (24% apoptosis at 50 µM) .

Anti-Inflammatory and Analgesic Properties

  • Carrageenan-Induced Edema: 38% reduction in paw swelling at 20 mg/kg (vs. 45% for diclofenac).

  • Tail-Flick Assay: Latency time increased by 65% at 25 mg/kg, comparable to morphine .

Antimicrobial Activity

  • MIC Values:

    • E. coli: 64 µg/mL

    • S. aureus: 32 µg/mL .

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a precursor for CB1 cannabinoid receptor antagonists (e.g., rimonabant analogs) .

  • Schiff Base Synthesis: Reacts with amines to form imines for metallodrug development (e.g., Cu(II) complexes with IC₅₀ = 8.7 µM) .

Materials Science

  • Luminescent Probes: Coordination polymers with Zn(II) exhibit blue emission (λₑₘ = 450 nm, Φ = 0.32) .

  • Nonlinear Optics (NLO): Hyperpolarizability (β) of 12.8 × 10⁻³⁰ esu, suitable for photonic devices .

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O) .

  • GC-MS: m/z 299 [M]⁺, 264 [M–Cl]⁺, 183 [C₆H₄Br]⁺ .

X-Ray Diffraction

  • Space Group: P2₁/c (monoclinic).

  • Unit Cell Parameters:

    • a = 10.263 Å, b = 17.895 Å, c = 12.352 Å

    • β = 102.51°, V = 2,214.7 ų .

Future Directions

Drug Development

  • Targeted Therapies: Conjugation with monoclonal antibodies for colorectal cancer .

  • Bioavailability Enhancement: Nanoencapsulation in PLGA nanoparticles (85% encapsulation efficiency) .

Synthetic Innovations

  • Flow Chemistry: Continuous synthesis to reduce POCl₃ usage by 40% .

  • Enzymatic Catalysis: Lipase-mediated formylation for greener production .

Environmental Impact

  • Biodegradation Studies: Assessing persistence in soil (t₁/₂ = 28 days) .

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